molecular formula C12H16O3 B1498835 Methyl 4-(3-(hydroxymethyl)phenyl)butanoate CAS No. 873371-71-2

Methyl 4-(3-(hydroxymethyl)phenyl)butanoate

Cat. No.: B1498835
CAS No.: 873371-71-2
M. Wt: 208.25 g/mol
InChI Key: GKVBCWYTGXXKEL-UHFFFAOYSA-N
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Description

Methyl 4-(3-(hydroxymethyl)phenyl)butanoate is an aromatic ester featuring a phenyl ring substituted with a hydroxymethyl group (-CH₂OH) at the meta position and a butanoate ester chain. This compound’s structure combines hydrophilic (hydroxymethyl) and lipophilic (phenyl butanoate) moieties, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals, polymers, or fragrances. Its reactivity is influenced by the electron-donating hydroxymethyl group, which enhances solubility in polar solvents and facilitates further functionalization, such as oxidation to carboxylic acids or participation in cross-coupling reactions.

Properties

IUPAC Name

methyl 4-[3-(hydroxymethyl)phenyl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-15-12(14)7-3-5-10-4-2-6-11(8-10)9-13/h2,4,6,8,13H,3,5,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKVBCWYTGXXKEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC1=CC(=CC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654881
Record name Methyl 4-[3-(hydroxymethyl)phenyl]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873371-71-2
Record name Methyl 4-[3-(hydroxymethyl)phenyl]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals . Biology: It serves as a biomarker in metabolic studies and biochemical assays . Medicine: The compound is explored for its antioxidant and anti-inflammatory properties in drug development. Industry: It is utilized in the production of plastics , polymers , and dyes .

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The hydroxymethyl group plays a crucial role in hydrogen bonding and molecular recognition processes, while the butanoate ester group influences the compound's lipophilicity and bioavailability .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Analysis

The table below compares key structural features of Methyl 4-(3-(hydroxymethyl)phenyl)butanoate with similar esters and aromatic derivatives:

Compound Name Substituents on Phenyl Ring Ester Chain Key Functional Groups Molecular Weight (g/mol)*
This compound 3-hydroxymethyl Butanoate -CH₂OH, -COOCH₃ ~222.27
Methyl 2-phenyl-3-methylbutanoate None 3-methylbutanoate -COOCH₃, branched alkyl ~192.25
Ethyl 4-(3-cyanophenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate 3-cyano, 4-(4-methoxyphenyl)amino Butenoate -CN, -NHAr, -COOCH₂CH₃ ~392.45
Methyl 2-benzoylamino-3-oxobutanoate Benzoylamino, ketone Oxobutanoate -NHCOPh, -CO ~249.27

*Calculated based on standard atomic masses.

Key Observations:
  • Hydroxymethyl vs. Non-Polar Substituents: The hydroxymethyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to methyl or tert-butyl groups in analogs like Methyl 2-phenyl-3-methylbutanoate . This increases solubility in polar solvents (e.g., methanol or water) and lowers volatility.
  • Electron-Withdrawing vs. Electron-Donating Groups: The cyano (-CN) group in Ethyl 4-(3-cyanophenyl)...butanoate is electron-withdrawing, reducing electron density on the phenyl ring, whereas the hydroxymethyl group is electron-donating via resonance, directing electrophilic substitution to specific positions.
Reactivity Trends:
  • The hydroxymethyl group can undergo oxidation to a carboxylic acid (e.g., using KMnO₄) or serve as a site for etherification. In contrast, methyl or tert-butyl groups (e.g., in Methyl 4-tert-butylbenzoate ) are inert under mild conditions.
  • The benzoylamino group in Methyl 2-benzoylamino-3-oxobutanoate participates in cyclization reactions to form heterocycles, whereas the hydroxymethyl group may favor nucleophilic addition or ester hydrolysis.

Spectral and Physical Properties

Infrared (IR) Spectroscopy:
  • Target Compound : O-H stretch (~3200–3600 cm⁻¹), ester C=O (~1720 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) .
  • Methyl 2-phenyl-3-methylbutanoate : Lacks O-H stretch; ester C=O appears at ~1740 cm⁻¹.
  • Ethyl 4-(3-cyanophenyl)...butanoate : Distinct -CN stretch (~2240 cm⁻¹) and ester C=O (~1715 cm⁻¹).
NMR Analysis:
  • Target Compound :
    • ¹H NMR : δ 4.60 (s, 2H, -CH₂OH), δ 3.65 (s, 3H, -OCH₃), aromatic protons as multiplet (~7.2–7.5 ppm).
    • ¹³C NMR : δ 170.5 (ester C=O), δ 65.1 (-CH₂OH), δ 52.1 (-OCH₃).
  • Ethyl 4-(3-cyanophenyl)...butanoate : ¹H NMR: δ 8.10 (s, 1H, -CN adjacent aromatic H), δ 4.20 (q, 2H, -OCH₂CH₃).

Biological Activity

Methyl 4-(3-(hydroxymethyl)phenyl)butanoate, also known by its CAS number 873371-71-2, is an organic compound that has garnered attention in the scientific community due to its potential biological activities. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C12H16O3\text{C}_{12}\text{H}_{16}\text{O}_3

The compound features a butanoate moiety with a hydroxymethyl-substituted phenyl group, which may influence its interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The specific mechanisms are still being studied, but potential pathways include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways.

Antimicrobial Properties

Studies have shown that compounds with similar structures possess antimicrobial activities against various pathogens. For example, related hydroxymethyl compounds have been evaluated for their efficacy against bacterial strains, suggesting that this compound could also exhibit such properties .

Case Studies

  • Anti-HIV Activity : A study on related compounds found that modifications at the hydroxymethyl position significantly influenced antiviral potency. This compound's structure may allow for similar enhancements in bioactivity against HIV .
  • Antimicrobial Efficacy : In a comparative study of various plant extracts and their derivatives, compounds with hydroxymethyl groups showed enhanced antibacterial effects. This suggests that this compound might be similarly effective against certain bacterial strains .

Data Table: Biological Activity Overview

Activity Type Related Compounds EC50 Values Notes
Anti-HIVHydroxymethyl derivatives0.004 - 0.024 µMSignificant inhibition in lymphocytes
AntimicrobialHydroxymethyl phenolsVariesEffective against multiple pathogens
Enzyme InhibitionVarious analogsNot specifiedPotential for metabolic pathway modulation

Future Directions

Further research is necessary to elucidate the specific biological activities of this compound. Key areas for exploration include:

  • In Vitro Studies : Conducting detailed in vitro assays to assess antiviral and antimicrobial efficacy.
  • Mechanistic Studies : Investigating the precise molecular interactions and pathways affected by this compound.
  • Clinical Trials : Evaluating safety and efficacy in clinical settings to determine therapeutic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-(3-(hydroxymethyl)phenyl)butanoate
Reactant of Route 2
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